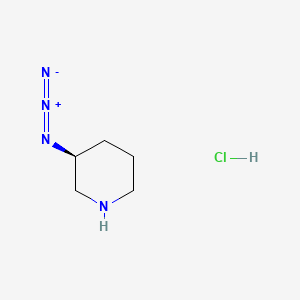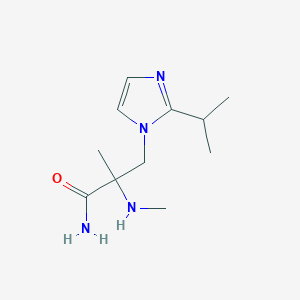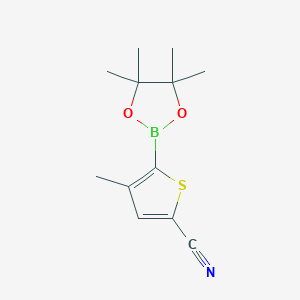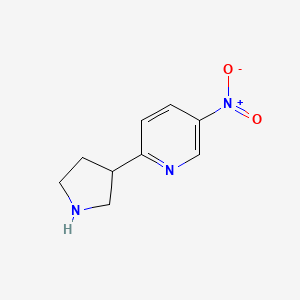
(3S)-3-azidopiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Azidopiperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an azido group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-azidopiperidine hydrochloride typically involves the azidation of a suitable piperidine precursor. One common method includes the reaction of (3S)-3-chloropiperidine with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-3-Azidopiperidine hydrochloride can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: (3S)-3-Aminopiperidine.
Substitution: Various substituted piperidines.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Azidopiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex molecules.
Biology: Employed in the study of biological systems, including as a precursor for bioorthogonal chemistry applications.
Medicine: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S)-3-azidopiperidine hydrochloride depends on its specific application. In bioorthogonal chemistry, for example, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it useful for labeling and tracking biomolecules in complex biological systems.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-Chloropiperidine: A precursor in the synthesis of (3S)-3-azidopiperidine hydrochloride.
(3S)-3-Aminopiperidine: A reduction product of this compound.
(3S)-3-Hydroxypiperidine: Another piperidine derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal reactions. This sets it apart from other piperidine derivatives that may not have the same versatility in chemical transformations and applications.
Eigenschaften
CAS-Nummer |
2824986-61-8 |
|---|---|
Molekularformel |
C5H11ClN4 |
Molekulargewicht |
162.62 g/mol |
IUPAC-Name |
(3S)-3-azidopiperidine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |
InChI-Schlüssel |
NELLSBQFMZQTDT-JEDNCBNOSA-N |
Isomerische SMILES |
C1C[C@@H](CNC1)N=[N+]=[N-].Cl |
Kanonische SMILES |
C1CC(CNC1)N=[N+]=[N-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)


![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)


![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)



